molecular formula C14H16N4O3 B11665715 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B11665715
M. Wt: 288.30 g/mol
InChI Key: JBXNDJDYCIAFAE-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions, with the presence of an acid catalyst to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide involves its interaction with various molecular targets and pathways. The compound’s dihydroxyphenyl group can scavenge free radicals, providing antioxidant effects. Additionally, the pyrazolyl acetohydrazide moiety can interact with enzymes and receptors, modulating biological activities such as inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
  • N’-[(E)-(2,5-dihydroxyphenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
  • N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

Uniqueness

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual hydroxyl groups enhance its antioxidant potential, while the pyrazolyl acetohydrazide structure provides versatility in chemical reactions and biological interactions.

Properties

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-(3,5-dimethylpyrazol-1-yl)acetamide

InChI

InChI=1S/C14H16N4O3/c1-9-5-10(2)18(17-9)8-14(21)16-15-7-11-3-4-12(19)6-13(11)20/h3-7,19-20H,8H2,1-2H3,(H,16,21)/b15-7+

InChI Key

JBXNDJDYCIAFAE-VIZOYTHASA-N

Isomeric SMILES

CC1=CC(=NN1CC(=O)N/N=C/C2=C(C=C(C=C2)O)O)C

Canonical SMILES

CC1=CC(=NN1CC(=O)NN=CC2=C(C=C(C=C2)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.